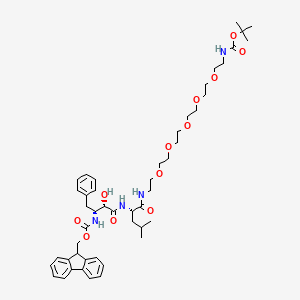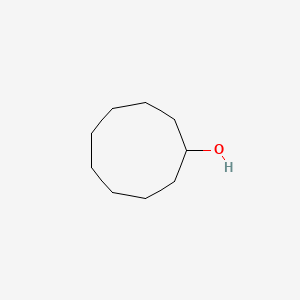
Simufilam dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Simufilam dihydrochloride, also known as PTI-125 dihydrochloride, is an experimental medication primarily being developed for the treatment of Alzheimer’s disease. It is a small molecule that binds to filamin A, a scaffolding protein involved in maintaining cell shape and division. This compound is being developed by Cassava Sciences and is currently in phase III clinical trials .
Vorbereitungsmethoden
The synthesis of Simufilam dihydrochloride involves several steps. The compound is synthesized through a series of chemical reactions that include the formation of a triazaspirodecane ring system. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. Industrial production methods likely involve standard pharmaceutical manufacturing processes, including synthesis, purification, and formulation .
Analyse Chemischer Reaktionen
Simufilam dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms within the triazaspirodecane ring. Common reagents and conditions for these reactions include standard oxidizing and reducing agents, as well as catalysts for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Simufilam dihydrochloride has several scientific research applications:
Wirkmechanismus
Simufilam dihydrochloride exerts its effects by binding to an altered form of filamin A found in Alzheimer’s disease. This binding disrupts the interaction between filamin A and the α7 nicotinic acetylcholine receptor, which is involved in the toxic signaling pathways of amyloid beta. By stabilizing the normal conformation of filamin A, this compound reduces tau phosphorylation, amyloid deposition, and neuroinflammation, thereby improving synaptic function and cognitive performance .
Vergleich Mit ähnlichen Verbindungen
Simufilam dihydrochloride is unique in its mechanism of action compared to other Alzheimer’s treatments. Similar compounds include:
Donepezil: An acetylcholinesterase inhibitor that increases acetylcholine levels in the brain.
Memantine: An NMDA receptor antagonist that modulates glutamatergic signaling.
Galantamine: Another acetylcholinesterase inhibitor with additional nicotinic receptor modulating properties. This compound stands out due to its specific targeting of filamin A and its ability to restore normal protein conformation, which is not a feature of the other compounds
Eigenschaften
CAS-Nummer |
2480226-06-8 |
|---|---|
Molekularformel |
C15H23Cl2N3O |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one;dihydrochloride |
InChI |
InChI=1S/C15H21N3O.2ClH/c1-17-9-7-15(8-10-17)16-11-14(19)18(15)12-13-5-3-2-4-6-13;;/h2-6,16H,7-12H2,1H3;2*1H |
InChI-Schlüssel |
IZIPGYSLPYPJDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B11936103.png)



![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2S)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936141.png)
![(1S,2S,4S,6R,7S,8R,9S,12S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B11936153.png)

![heptadecan-9-yl 8-[3-hydroxypropyl-(7-oxo-7-undecoxyheptyl)amino]octanoate](/img/structure/B11936165.png)



![1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B11936186.png)
![(3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzo[g][1]benzofuran-2-one](/img/structure/B11936187.png)
